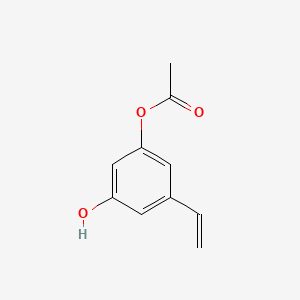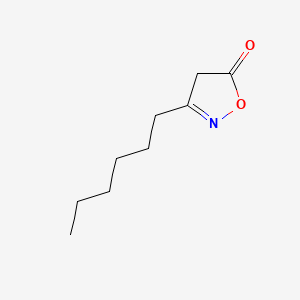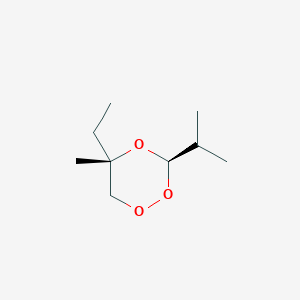
1,2,4-Trioxane,5-ethyl-5-methyl-3-(1-methylethyl)-,cis-(9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,4-Trioxane,5-ethyl-5-methyl-3-(1-methylethyl)-,cis-(9CI) is a chemical compound belonging to the class of trioxanes Trioxanes are cyclic organic compounds containing three oxygen atoms within a six-membered ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,4-Trioxane,5-ethyl-5-methyl-3-(1-methylethyl)-,cis-(9CI) typically involves the cyclization of appropriate precursors under controlled conditions. Common synthetic routes may include:
Cyclization of Hydroperoxides: Using hydroperoxides and aldehydes or ketones under acidic conditions to form the trioxane ring.
Oxidative Cyclization: Employing oxidizing agents to induce cyclization of suitable precursors.
Industrial Production Methods
Industrial production methods for trioxanes often involve large-scale cyclization reactions using optimized catalysts and reaction conditions to maximize yield and purity. The specific methods for this compound would require detailed process optimization studies.
Análisis De Reacciones Químicas
Types of Reactions
1,2,4-Trioxane,5-ethyl-5-methyl-3-(1-methylethyl)-,cis-(9CI) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: Reduction reactions can lead to the formation of alcohols or other reduced derivatives.
Substitution: The compound can participate in substitution reactions where one of the substituents is replaced by another group.
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide, potassium permanganate.
Reducing Agents: Such as lithium aluminum hydride, sodium borohydride.
Catalysts: Acidic or basic catalysts to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield peroxides, while reduction may produce alcohols.
Aplicaciones Científicas De Investigación
Chemistry: Used as a reagent or intermediate in organic synthesis.
Medicine: Investigated for its potential therapeutic properties, such as antimalarial activity.
Industry: Used in the production of materials with specific properties, such as polymers or resins.
Mecanismo De Acción
The mechanism of action of 1,2,4-Trioxane,5-ethyl-5-methyl-3-(1-methylethyl)-,cis-(9CI) involves its interaction with molecular targets and pathways. For example, in medicinal applications, it may interact with enzymes or receptors to exert its effects. The specific molecular targets and pathways would depend on the context of its use.
Comparación Con Compuestos Similares
Similar Compounds
1,2,4-Trioxane: The parent compound with a similar trioxane ring structure.
Artemisinin: A well-known antimalarial compound with a trioxane ring.
Dioxanes: Compounds with two oxygen atoms in a six-membered ring.
Uniqueness
1,2,4-Trioxane,5-ethyl-5-methyl-3-(1-methylethyl)-,cis-(9CI) is unique due to its specific substituents, which may confer distinct chemical and biological properties compared to other trioxanes. These unique properties can make it valuable for specific applications where other compounds may not be as effective.
Propiedades
IUPAC Name |
(3R,5S)-5-ethyl-5-methyl-3-propan-2-yl-1,2,4-trioxane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O3/c1-5-9(4)6-10-12-8(11-9)7(2)3/h7-8H,5-6H2,1-4H3/t8-,9+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTHKUVOTWLIPDN-BDAKNGLRSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(COOC(O1)C(C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@]1(COO[C@@H](O1)C(C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
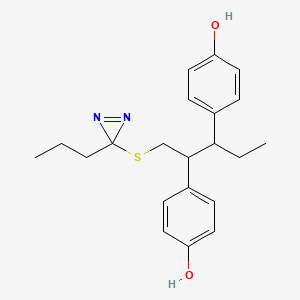

![N-[(2S)-but-3-yn-2-yl]-N-methylacetamide](/img/structure/B588013.png)
![(S)-[(3,4-Difluorophenoxy)methyl]-oxirane](/img/structure/B588015.png)
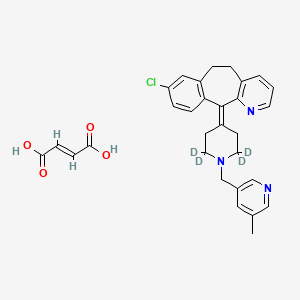

![ethyl (5R)-5-[(1R,4E,7aR)-4-[(2E)-2-[(5S)-5-[tert-butyl(dimethyl)silyl]oxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]hexanoate](/img/structure/B588028.png)

